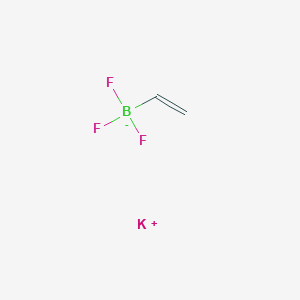
potassium;ethenyl(trifluoro)boranuide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “potassium;ethenyl(trifluoro)boranuide” is associated with a cell capture system and method of use, patented by Bio-Rad Laboratories. This system is designed for the isolation, identification, and retrieval of individual cells, which is crucial for various biological assays and procedures .
Preparation Methods
The preparation of the cell capture system involves the creation of an array with parallel pores, each containing a chamber and a pore channel. The system includes an inlet manifold connected to the inlet channel and an outlet manifold connected to the outlet channel. The cell removal tool is designed to remove captured cells from the pore chambers .
Chemical Reactions Analysis
The cell capture system itself does not undergo chemical reactions as it is a mechanical and structural system rather than a chemical compound. the system can be used in conjunction with various reagents and conditions for biological assays, such as nucleic acid amplification assays and particle analysis .
Scientific Research Applications
The cell capture system has a wide range of applications in scientific research. It is used for:
Cell-specific drug testing: Allows for the isolation and analysis of individual cells to test the effects of drugs.
Diagnosis: Facilitates the identification of specific cell types for diagnostic purposes.
Biological assays: Used in various assays to capture and analyze target cells.
Nucleic acid amplification assays: Enhances the efficiency of these assays by isolating specific cells.
Mechanism of Action
The mechanism of action of the cell capture system involves the physical capture of cells within the array’s pores. The inlet manifold delivers reagents to the captured cells, and the outlet manifold removes waste products. The cell removal tool then retrieves the captured cells for further analysis .
Comparison with Similar Compounds
The cell capture system is unique in its design and functionality. Similar systems include other cell sorting and analysis tools, but the patented design of this system by Bio-Rad Laboratories offers specific advantages in terms of efficiency and precision .
Similar Compounds
Other cell sorting systems: Various other systems are used for cell sorting and analysis, but they may not offer the same level of precision and efficiency as the Bio-Rad system.
Nucleic acid amplification systems: These systems are used in conjunction with cell capture systems to enhance the analysis of captured cells.
Properties
IUPAC Name |
potassium;ethenyl(trifluoro)boranuide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3BF3.K/c1-2-3(4,5)6;/h2H,1H2;/q-1;+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCUMGICZWDOJEM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C=C)(F)(F)F.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-](C=C)(F)(F)F.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3BF3K |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.95 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-hydroxy-2-[3-(trifluoromethyl)phenoxy]ethanimidamide](/img/structure/B7768437.png)



![[4-Fluoro-2-(trifluoromethyl)anilino]azanium;chloride](/img/structure/B7768474.png)


![tert-Butyl 2-[4-(diphenylsulphonium)phenoxy] acetate, triflate salt](/img/structure/B7768494.png)


![[N'-[N'-(2-fluorophenyl)carbamimidoyl]carbamimidoyl]azanium;chloride](/img/structure/B7768509.png)

![(2R)-2-azaniumyl-3-[4-(trifluoromethyl)phenyl]propanoate](/img/structure/B7768534.png)
